4-Acetamidophenyl N-(5-chloro-2-methoxyphenyl)carbamate
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Overview
Description
4-Acetamidophenyl N-(5-chloro-2-methoxyphenyl)carbamate is a chemical compound with the molecular formula C16H15ClN2O4 and a molecular weight of 334.76 g/mol . This compound is known for its unique structure, which includes an acetamidophenyl group and a chloromethoxyphenyl group linked by a carbamate bond. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl N-(5-chloro-2-methoxyphenyl)carbamate typically involves the reaction of 4-acetamidophenol with 5-chloro-2-methoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl N-(5-chloro-2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
4-Acetamidophenyl N-(5-chloro-2-methoxyphenyl)carbamate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Acetamidophenyl N-(5-chloro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamidophenyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate
- 4-Acetamidophenyl N-(3-chloro-2-methylphenyl)carbamate
- 4-Acetamidophenyl N-(2-chloro-5-(trifluoromethyl)phenyl)carbamate
- 4-Acetamidophenyl N-(3-chloro-4-fluorophenyl)carbamate
Uniqueness
4-Acetamidophenyl N-(5-chloro-2-methoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C16H15ClN2O4 |
---|---|
Molecular Weight |
334.75 g/mol |
IUPAC Name |
(4-acetamidophenyl) N-(5-chloro-2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C16H15ClN2O4/c1-10(20)18-12-4-6-13(7-5-12)23-16(21)19-14-9-11(17)3-8-15(14)22-2/h3-9H,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
COARUZQVGSODFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)NC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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